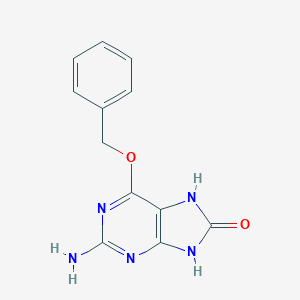

o6-Benzyl-8-oxoguanine

Übersicht

Beschreibung

O⁶-Benzyl-8-oxoguanine is a primary metabolite of O⁶-benzylguanine (O⁶BG), a potent inhibitor of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT repairs alkylation damage at the O⁶ position of guanine, a critical mechanism of resistance to alkylating agents like carmustine (BCNU). O⁶-Benzyl-8-oxoguanine retains AGT-inhibitory activity while exhibiting distinct pharmacokinetic (PK) properties, including prolonged plasma half-life and enhanced tissue penetration, making it a critical contributor to sustained AGT depletion in clinical settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Metabolism and Formation

O6-Benzyl-8-oxoguanine is primarily formed through the metabolic oxidation of O6-benzylguanine by cytochrome P450 isoforms, particularly CYP1A1 and CYP1A2. These enzymes facilitate the conversion of O6-benzylguanine to its oxidized form, this compound, which retains potent inhibitory activity against AGT. Research indicates that the catalytic efficiency of this oxidation process varies significantly between different cytochrome P450 isoforms, with CYP1A2 showing higher efficiency compared to CYP1A1 .

Inhibition of DNA Repair Enzymes

The primary chemical reaction involving this compound is its interaction with AGT. The compound binds covalently to a cysteine residue at the active site of AGT, effectively inactivating the enzyme and preventing it from repairing alkylated DNA bases. This reaction is crucial for enhancing the cytotoxic effects of alkylating agents such as temozolomide and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in cancer cells .

Synergistic Effects with Alkylating Agents

Studies have shown that when used in conjunction with alkylating agents, this compound significantly increases the sensitivity of cancer cells to these drugs. For instance, preclinical data indicate that the combination of this compound with temozolomide leads to enhanced cytotoxicity compared to either agent alone. This effect is attributed to the inhibition of AGT-mediated DNA repair, allowing for greater accumulation of DNA damage and subsequent cell death .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AGT activity, with varying degrees of potency depending on the specific derivatives and experimental conditions used. The compound has been shown to inhibit MGMT (O6-methylguanine-DNA methyltransferase) activity as well, which is another key player in DNA repair mechanisms related to alkylating agents .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. For example:

| Compound | GI50 (µM) | Notes |

|---|---|---|

| Temozolomide | ≈ 375 | Poorly active in MGMT-expressing cells |

| O6-Benzylguanine | 91.8 | Low cytotoxicity |

| This compound | 1.1 - 19.4 | Moderate to high cytotoxicity depending on structure |

| Acridine derivative | 0.6 | High cytotoxicity |

These results indicate that while O6-benzylguanine itself has limited efficacy, its derivatives can exhibit significantly enhanced cytotoxicity due to their ability to inhibit DNA repair pathways effectively .

Combination Therapy Efficacy

Combination therapy studies reveal that this compound can synergistically enhance the effects of temozolomide:

| Drug Combination | Effect Type | Notes |

|---|---|---|

| O6-Benzylguanine + TMZ | Synergistic | Enhanced cell death |

| Acridine derivative + TMZ | Synergistic | High efficacy against resistant cells |

The use of these combinations aims to overcome resistance mechanisms in tumors that express high levels of DNA repair enzymes like MGMT .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The pharmacokinetics of O6-BG have been extensively studied, revealing that it is rapidly converted to O6-benzyl-8-oxoguanine in the human body. A study involving 25 cancer patients showed that the half-life of O6-BG increased with dosage, from 2.8 hours at 10 mg/m² to 9.2 hours at 80 mg/m². Notably, the concentration of O6-BG was significantly lower than that of its metabolite, indicating that this compound plays a more prolonged role in AGT depletion .

Enhancing Chemotherapy Efficacy

O6-BG has been used in combination with various alkylating agents to enhance their cytotoxic effects on tumors. For instance, a Phase II trial investigated the combination of O6-BG with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) in melanoma patients. The study demonstrated that while O6-BG effectively depleted AGT levels in peripheral blood mononuclear cells (PBMCs), it did not significantly improve clinical outcomes compared to BCNU alone .

Synergistic Effects with Other Agents

Research indicates that O6-BG can synergize with other chemotherapeutic agents beyond BCNU. For example, it has been shown to enhance the cytotoxic effects of temozolomide and other methylating agents, suggesting its potential use in various cancer types resistant to standard therapies .

Case Studies and Clinical Trials

Safety and Toxicity Profile

O6-BG is generally well tolerated at therapeutic doses, with transient lymphopenia being one of the few observed side effects. The combination therapies involving O6-BG may lead to myelosuppression; however, no severe non-hematologic toxicities have been reported .

Wirkmechanismus

O6-Benzyl-8-oxoguanine exerts its effects by irreversibly inactivating the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This inhibition prevents the repair of alkylated DNA, thereby increasing the sensitivity of tumor cells to alkylating agents. The molecular target of this compound is the active site of the DNA repair protein, where it forms a covalent bond, leading to the inactivation of the protein .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Comparison with O⁶-Benzylguanine (Parent Compound)

O⁶-Benzyl-8-oxoguanine is directly derived from O⁶BG via hepatic oxidation at the C8 position, primarily mediated by aldehyde oxidase and microsomal enzymes . Key differences include:

Pharmacokinetics

- Metabolic Stability: O⁶-Benzyl-8-oxoguanine exhibits nonlinear PK, with t₁/₂ increasing from 2.8 to 9.2 hours at higher doses (10–80 mg/m² in humans) .

- Exposure : The metabolite’s AUC is 11–29-fold higher than O⁶BG, driven by slower clearance (6.4 vs. 68 mL/min/m² in primates) .

Pharmacodynamics

- AGT Depletion: Both compounds rapidly suppress AGT activity in peripheral blood mononuclear cells (PBMCs). However, O⁶-Benzyl-8-oxoguanine sustains suppression (>95% for 48 hours) due to prolonged exposure, whereas O⁶BG is rapidly cleared .

- Tissue Specificity : AGT regeneration rates vary across tissues, but persistent O⁶-Benzyl-8-oxoguanine concentrations ensure continuous inactivation of newly synthesized AGT, enhancing chemosensitization .

Comparison with Other AGT Inhibitors

Lomeguatrib (PaTrin-2)

- A structurally distinct AGT inhibitor with a triazine backbone.

8-Oxoguanine (Endogenous Analog)

- Structural Similarity: 8-Oxoguanine is an endogenous biomarker of oxidative DNA damage but lacks the benzyl group necessary for AGT inhibition .

- Function : While O⁶-Benzyl-8-oxoguanine actively inhibits AGT, 8-oxoguanine is repaired by base excision repair (BER) pathways, highlighting divergent biological roles .

Comparison with Other C8-Modified Purines

R-Roscovitine

- A 2,6,9-trisubstituted purine undergoing C8 hydroxylation similar to O⁶BG. However, R-roscovitine primarily targets cyclin-dependent kinases (CDKs) rather than AGT, illustrating how C8 modification diversifies therapeutic targets .

Key Research Findings

Clinical Efficacy

Biologische Aktivität

O6-Benzyl-8-oxoguanine (8-oxoBG) is a significant metabolite of O6-benzylguanine (BG), a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This article provides a detailed exploration of the biological activity of 8-oxoBG, including its pharmacokinetics, mechanism of action, and clinical implications based on various studies.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C11H12N4O3

- Molecular Weight : 248.24 g/mol

8-oxoBG is derived from BG through metabolic processes in the body. It exhibits similar biological activities to BG, particularly in inhibiting AGT, which plays a crucial role in DNA repair mechanisms.

This compound functions primarily as an inhibitor of AGT. The mechanism involves the transfer of its benzyl moiety to a cysteine residue at the active site of AGT, effectively blocking its activity. This inhibition leads to increased sensitivity of tumor cells to alkylating agents such as nitrosoureas, which are commonly used in cancer chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of 8-oxoBG has been studied extensively:

| Parameter | O6-Benzylguanine (BG) | This compound (8-oxoBG) |

|---|---|---|

| Half-Life | 0.5 - 2 hours | 2.8 - 9.2 hours |

| Cmax | Lower than 8-oxoBG | 2.4 times higher than BG |

| AUC (Area Under Curve) | Lower than 8-oxoBG | 20 times higher than BG |

| Conversion Rate | Rapid conversion to 8-oxoBG | N/A |

Studies indicate that after intravenous administration, BG is quickly converted to 8-oxoBG, with the latter exhibiting a significantly longer half-life and higher plasma concentrations compared to BG .

Phase I Clinical Trials

Several clinical trials have investigated the effects of BG and its metabolite on cancer patients:

- Study Design : A Phase I trial involved administering varying doses of BG (10 to 120 mg/m²) to patients with advanced solid tumors.

- Results :

- No significant toxicity was attributed solely to BG.

- The combination with carmustine (BCNU) resulted in dose-limiting bone marrow suppression.

- AGT activity was rapidly suppressed following treatment, with recovery observed by day 43 post-treatment .

- Prolonged AGT suppression was primarily due to the effects of 8-oxoBG.

Pharmacokinetic Analysis

A study focused on the pharmacokinetics of both BG and 8-oxoBG demonstrated that:

- The elimination rate constant for 8-oxoBG is significantly lower than that for BG, leading to greater systemic exposure.

- The area under the curve (AUC) for 8-oxoBG was approximately threefold greater than that for BG, indicating enhanced bioavailability and prolonged action in vivo .

Case Studies

- Case Study on Tumor Response : In a cohort of patients treated with BG followed by nitrosourea-based chemotherapy, enhanced tumor response rates were observed due to the effective inhibition of AGT by both BG and its metabolite.

- Patient Monitoring : Plasma levels of both compounds were monitored using LC-MS/MS techniques, confirming the rapid conversion and sustained presence of 8-oxoBG post-administration .

Q & A

Basic Research Questions

Q. How is O⁶-Benzyl-8-oxoguanine formed from O⁶-Benzylguanine in vivo, and what experimental methods are used to detect and quantify these compounds in biological samples?

- Methodological Answer : O⁶-Benzyl-8-oxoguanine is generated via hepatic microsomal C8 hydroxylation of O⁶-Benzylguanine, a process dependent on NADPH and cytochrome P450 enzymes. To detect and quantify these compounds, researchers use high-performance liquid chromatography (HPLC) coupled with UV detection (e.g., at 293 nm) or mass spectrometry. Plasma and urine samples are collected post-administration, processed to remove proteins, and analyzed for parent drug and metabolite concentrations. Dose-dependent pharmacokinetic parameters (e.g., half-life, AUC, Cmax) are calculated to assess metabolic conversion rates .

Q. What is the role of O⁶-Benzyl-8-oxoguanine in depleting O⁶-alkylguanine-DNA alkyltransferase (AGT) activity, and how is this effect measured experimentally?

- Methodological Answer : O⁶-Benzyl-8-oxoguanine inactivates AGT by transferring its benzyl group to the enzyme’s active site, preventing repair of O⁶-alkylguanine DNA lesions. AGT activity in peripheral blood mononuclear cells (PBMCs) is quantified using a radioactive assay: DNA substrates containing O⁶-methylguanine are incubated with cell lysates, and AGT-mediated repair is measured via scintillation counting of transferred methyl groups. Activity depletion is tracked over time (up to 2 weeks post-treatment) to evaluate the metabolite’s prolonged inhibitory effects .

Q. What are the standard protocols for ensuring purity and stability of O⁶-Benzyl-8-oxoguanine in laboratory settings?

- Methodological Answer : The compound is typically stored at -20°C in lyophilized form to prevent hydrolysis. Purity (>95%) is verified via HPLC/UV analysis, with precautions to avoid humidity-induced volume discrepancies. For cell-based studies, solutions are prepared in DMSO or ethanol (at 12–48 mg/mL) and filter-sterilized to remove endotoxins. Stability under experimental conditions (e.g., pH, temperature) is validated using accelerated degradation studies .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo metabolic data for O⁶-Benzyl-8-oxoguanine, particularly regarding enzyme specificity and nonlinear pharmacokinetics?

- Methodological Answer : Discrepancies arise due to differences in enzyme expression (e.g., CYP3A4 vs. other isoforms) and tissue-specific metabolism. To address this, parallel in vitro assays (e.g., human liver microsomes, recombinant CYP enzymes) and in vivo pharmacokinetic studies are conducted. Nonlinear kinetics (e.g., dose-dependent half-life elongation) are modeled using compartmental analysis, with parameter estimation tools like NONMEM. Comparative metabolite profiling (e.g., LC-MS/MS) identifies species-specific pathways .

Q. What experimental designs are optimal for studying the interaction between O⁶-Benzyl-8-oxoguanine and DNA repair enzymes like 8-oxoguanine-DNA glycosylase (OGG1)?

- Methodological Answer : Pre-steady-state kinetic assays (stopped-flow fluorescence) track OGG1 binding and excision of 8-oxoguanine lesions. Substrates with O⁶-Benzyl-8-oxoguanine paired with cytosine or mismatched bases are synthesized, and reaction rates (kcat, Km) are measured. Thermodynamic destabilization caused by the lesion is assessed via differential scanning calorimetry (DSC) or NMR to monitor imino proton exchange. Mutagenesis studies in OGG1-deficient cell lines further validate functional impacts .

Q. How can researchers evaluate the impact of O⁶-Benzyl-8-oxoguanine on oxidative DNA damage repair pathways in tumor models?

- Methodological Answer : Xenograft models (e.g., glioblastoma) are treated with O⁶-Benzyl-8-oxoguanine and alkylating agents (e.g., temozolomide). AGT activity in tumors is measured via immunohistochemistry or Western blot. Oxidative DNA damage (8-oxodG levels) is quantified using HPLC-electrochemical detection or immunofluorescence. Synergistic effects are analyzed via combination index (CI) calculations. Repair pathway modulation is confirmed using CRISPR-Cas9 knockout of AGT or OGG1 .

Q. What methodologies are used to investigate the debenzylation of O⁶-Benzyl-8-oxoguanine in human liver, and how does this affect its metabolic stability?

- Methodological Answer : Human liver microsomes or hepatocytes are incubated with O⁶-Benzyl-8-oxoguanine, and debenzylation is monitored via LC-MS/MS. Enzyme inhibitors (e.g., CYP3A4-specific ketoconazole) identify responsible isoforms. Metabolic stability (half-life, intrinsic clearance) is calculated using substrate depletion assays. Comparative studies with rodent models highlight species differences in detoxification pathways .

Eigenschaften

IUPAC Name |

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJBCMAJPZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.